molecular formula C10H14N4O B7580395 1-Pyridin-3-yl-3-pyrrolidin-3-ylurea

1-Pyridin-3-yl-3-pyrrolidin-3-ylurea

Cat. No. B7580395
M. Wt: 206.24 g/mol
InChI Key: DRVBZBHRDICIGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Pyridin-3-yl-3-pyrrolidin-3-ylurea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of pyrrolidinyl urea derivatives, which have been found to exhibit various biological activities.

Mechanism of Action

The mechanism of action of 1-Pyridin-3-yl-3-pyrrolidin-3-ylurea is not fully understood. However, it has been suggested that the compound exerts its biological activity through the inhibition of various enzymes and signaling pathways. For example, it has been reported to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation. It has also been found to inhibit the activity of cyclooxygenase-2, an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
1-Pyridin-3-yl-3-pyrrolidin-3-ylurea has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. In addition, it has been reported to improve cognitive function and memory in animal models. The compound has also been found to have a positive effect on glucose metabolism and insulin sensitivity.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-Pyridin-3-yl-3-pyrrolidin-3-ylurea is its high potency and selectivity. It has been found to exhibit biological activity at low concentrations, making it a promising candidate for drug development. However, one of the limitations of the compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 1-Pyridin-3-yl-3-pyrrolidin-3-ylurea. One area of research is the development of more efficient synthesis methods and analogs with improved solubility and selectivity. Another area of research is the investigation of the compound's potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the compound's potential use as an antiviral agent and in the treatment of diabetes warrants further investigation.

Synthesis Methods

The synthesis of 1-Pyridin-3-yl-3-pyrrolidin-3-ylurea involves the reaction of 3-pyrrolidin-3-ylprop-2-en-1-one with 3-aminopyridine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate enamine, which undergoes cyclization to form the final product. The yield of the synthesis method is reported to be high, and the purity of the product can be achieved through recrystallization.

Scientific Research Applications

1-Pyridin-3-yl-3-pyrrolidin-3-ylurea has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. In addition, it has been reported to have a positive effect on cognitive function and memory. The compound has also been studied for its potential use in the treatment of diabetes and neurodegenerative diseases.

properties

IUPAC Name

1-pyridin-3-yl-3-pyrrolidin-3-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O/c15-10(14-9-3-5-12-7-9)13-8-2-1-4-11-6-8/h1-2,4,6,9,12H,3,5,7H2,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRVBZBHRDICIGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pyridin-3-yl-3-pyrrolidin-3-ylurea

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